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Compound of Interest

Compound Name: AGN 194078

Cat. No.: B15541838

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profile of AGN-201904, a
prodrug of omeprazole, with related receptors. Omeprazole is a proton pump inhibitor (PPI) that
specifically targets the gastric H*,K*-ATPase. This document summarizes key experimental
data on its interactions with other ATPases and enzymes to evaluate its selectivity.

Executive Summary

AGN-201904, which is systemically converted to its active form, omeprazole, is a highly
selective inhibitor of the gastric H*,K*-ATPase. This selectivity is primarily achieved through its
unique acid-activated mechanism of action. In the acidic environment of the stomach's parietal
cells, omeprazole is converted to a reactive species that forms a covalent bond with the H* K*-
ATPase, effectively inhibiting gastric acid secretion. While its primary target is well-established,
studies have explored its potential for cross-reactivity with other structurally and functionally
related ion pumps and enzymes. This guide synthesizes the available data on these
interactions.

Data Presentation: Quantitative Analysis of
Inhibitory Activity
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The following table summarizes the inhibitory activity of omeprazole against its primary target,
the gastric H*,K+*-ATPase, and other related receptors.
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me
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Name

Organism/Sou
rce

Inhibitory
Constant

Key
Observations

Gastric H+,K*-
ATPase

Proton Pump

Porcine Gastric

Mucosa

ICso0: 1.1 uM[1]

High-affinity,
irreversible

inhibition.

Human Gastric

Mucosa

ICs0: 4 uM[2]

Potent inhibition

in human tissue.

General

ICs0: 5.8 uM

Consistent

inhibitory activity.

Time- and dose-

Greater inhibition

in brain than

) Rat Brain & ) )
Na*,K*-ATPase Sodium Pump Kid dependent kidney isozymes.
idne
y inhibition Specific ICso not
available.
Sarco/endoplas No significant Demonstrates

Porcine Aortic

mic reticulum SERCA ) inhibition up to high selectivity
Endothelial Cells
Caz*-ATPase 100 pM over SERCA.
Carbonic o Moderate
5 19% inhibition at o
Anhydrase | (CA CAI Purified inhibition, pH-
1 uM (pH 5.0)[3]
D) dependent.
51% inhibition at Inhibition
100 pM (pH 1.0) increases at
[3] lower pH.
Carbonic o Moderate
- 24% inhibition at o
Anhydrase Il (CA  CAIl Purified inhibition, pH-
1 pM (pH 5.0)[3]
1) dependent.
69% inhibition at Inhibition
100 pM (pH 1.0) increases at
[3] lower pH.
Carbonic CAIV Pig Gastric 20% inhibition at  Moderate
Anhydrase IV Mucosa 1 puM (pH 5.0)[3] inhibition, pH-
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(CAIV) dependent.

68% inhibition at Inhibition
100 pM (pH 1.0) increases at

[3] lower pH.
) Clinically
Cytochrome Human Liver
CYP2C19 ) Ki: 3.1 uM relevant off-
P450 2C19 Microsomes o
target inhibition.
Cytochrome Human Liver Weaker off-target
CYP2C9 ) Ki: 40.1 pM o
P450 2C9 Microsomes inhibition.
Weakest off-
Cytochrome Human Liver target inhibition
CYP3A4 ) Ki: 84.4 uM
P450 3A4 Microsomes among tested
CYPs.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

H+,K*-ATPase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of omeprazole on
H* K*-ATPase.[1]

e Preparation of H* ,K*-ATPase Vesicles:
o Gastric mucosal tissue (e.g., from porcine stomach) is homogenized in a buffered solution.

o Microsomal fractions containing H*,K*-ATPase vesicles are isolated by differential
centrifugation.

o The protein concentration of the vesicle preparation is determined using a standard
method (e.g., Bradford assay).

o Acid Activation of Omeprazole:
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o Gastric microsomes are suspended in an ATPase assay buffer at a slightly acidic pH (e.qg.,
pH 6.1).

o Varying concentrations of omeprazole are added and incubated for a defined period (e.g.,
30 minutes) to allow for the formation of the active thiol-reactive intermediate.

o ATPase Activity Assay:

o The microsome-omeprazole mixture is then transferred to a standard ATPase assay buffer
at a neutral pH (e.qg., pH 7.4).

o The ATPase reaction is initiated by the addition of ATP.

o The hydrolytic activity of the H*,K*-ATPase is quantified by measuring the amount of
inorganic phosphate (Pi) released from ATP using a colorimetric method, such as the
malachite green procedure.

o Specific H*,K*-ATPase activity is calculated as the difference in ATPase activity in the
presence and absence of a specific inhibitor (e.g., SCH28080).

o Data Analysis:

o The concentration of omeprazole that produces 50% inhibition of H*,K*-ATPase activity
(ICso0) is determined by plotting the percentage of inhibition against the logarithm of the
omeprazole concentration.

Na*,K+t-ATPase Activity Assay

This protocol describes a method for measuring Na*,K+-ATPase activity, which can be adapted
to assess the inhibitory effect of omeprazole.

e Enzyme Preparation:

o A synaptosomal fraction containing Na*,K*-ATPase is prepared from rat cerebral cortex
through a series of homogenization and centrifugation steps.

e Reaction Mixtures:
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o Two sets of reaction mixtures are prepared:
» (i) Total ATPase activity: Contains imidazole-HCI buffer, NaCl, KCI, and MgCl-.

» (ii) Ouabain-insensitive ATPase activity: Contains imidazole-HCI buffer, MgClz, and the
specific Na*,K*-ATPase inhibitor, ouabain.

o The synaptosomal protein is added to both reaction mixtures.

e Enzymatic Reaction:

o The reaction is initiated by the addition of Tris-ATP and incubated at 37°C for a specified
time (e.g., 10 minutes).

o The reaction is stopped by the addition of sodium dodecyl sulfate (SDS).
o Phosphate and Protein Determination:

o The amount of inorganic phosphate (Pi) liberated is determined from an aliquot of the
reaction mixture using a colorimetric assay.

o The protein content is determined from another aliquot of the SDS-treated reaction
mixture.

e Calculation of Nat,K*-ATPase Activity:

o The specific activity of Na*,K*-ATPase is calculated as the difference in the Pi liberated
between the reaction mixtures with and without ouabain, expressed as nmol of Pi per
minute per milligram of protein.

Carbonic Anhydrase Inhibition Assay

This protocol outlines a colorimetric assay for determining the inhibitory activity of compounds
against carbonic anhydrase | (CAI).

o Reagent Preparation:

o Assay Buffer: 50 mM Tris-SOas, pH 7.4.
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o Enzyme Solution: A stock solution of human carbonic anhydrase | (hCA 1) is prepared in
the assay buffer.

o Substrate Solution: p-Nitrophenyl acetate (pNPA) is dissolved in a minimal amount of
acetonitrile and then diluted with the assay buffer.

o Inhibitor Solutions: Stock solutions of the test compound (omeprazole) and a reference
inhibitor (e.g., acetazolamide) are prepared in a suitable solvent (e.g., DMSO) and serially
diluted.

o Assay Procedure in a 96-Well Plate:

[¢]

Blank wells: Contain only the assay buffer.

[e]

Enzyme Control wells: Contain assay buffer and the hCA | enzyme solution.

[e]

Inhibitor wells: Contain assay buffer, hCA | enzyme solution, and the test compound at
various concentrations.

[e]

The reaction is initiated by adding the pNPA substrate solution to all wells.
e Measurement:

o The plate is immediately placed in a microplate reader, and the increase in absorbance at
400-405 nm is measured over time. This corresponds to the formation of the p-nitrophenol
product.

e Data Analysis:

o The rate of the enzymatic reaction (change in absorbance per minute) is calculated for
each well.

o The percentage of inhibition for each concentration of the test compound is determined
relative to the enzyme control.

o The ICso value is calculated by plotting the percentage of inhibition against the logarithm of
the inhibitor concentration.
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Mandatory Visualization

The following diagrams illustrate key pathways and workflows related to the action of AGN-
201904 (omeprazole).
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Caption: Mechanism of H*,K*-ATPase inhibition by omeprazole.
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Caption: General workflow for ATPase inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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